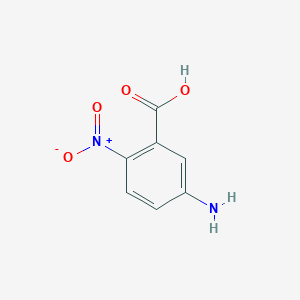

Ácido 5-amino-2-nitrobenzoico

Descripción general

Descripción

5-Amino-2-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O4. It is a derivative of benzoic acid, featuring both an amino group and a nitro group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

5-Amino-2-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including dyes and pharmaceuticals.

Biology: It serves as a reference material for the determination of enzyme activities, such as gamma-glutamyltransferase.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the production of polymer-bound diazonium salts and as an activator for insulin receptor tyrosine kinase.

Mecanismo De Acción

Target of Action

5-Amino-2-nitrobenzoic acid is primarily used as a reactant in various biochemical reactions . It is involved in the preparation of polymer-bound diazonium salts and insulin receptor tyrosine kinase activator . It also plays a role in two-component dendritic chain reactions and the activation of hydrophobic self-immolative dendrimers .

Mode of Action

It is known to be a reactant in various biochemical reactions, suggesting that it interacts with its targets to facilitate these reactions .

Biochemical Pathways

It is involved in the preparation of insulin receptor tyrosine kinase activator, suggesting a potential role in insulin signaling pathways .

Result of Action

Its use in the preparation of insulin receptor tyrosine kinase activator suggests it may have a role in modulating insulin signaling .

Action Environment

Safety data sheets suggest that it should be stored in a dry, cool, and well-ventilated place , indicating that factors such as humidity and temperature could potentially affect its stability.

Análisis Bioquímico

Biochemical Properties

5-Amino-2-nitrobenzoic acid plays a role in several biochemical reactions. It is known to interact with enzymes such as insulin receptor tyrosine kinase, which is involved in the regulation of glucose metabolism . Additionally, it can participate in the preparation of polymer-bound diazonium salts using Merrifield resin-bound piperazine . These interactions highlight the compound’s potential in modulating enzyme activity and facilitating biochemical reactions.

Cellular Effects

The effects of 5-Amino-2-nitrobenzoic acid on various cell types and cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate insulin receptor tyrosine kinase, leading to downstream effects on glucose uptake and metabolism . Furthermore, its interaction with hydrophobic self-immolative dendrimers suggests a role in modulating cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 5-Amino-2-nitrobenzoic acid exerts its effects through binding interactions with specific biomolecules. It can form hydrogen bonds with the oxygen atoms of nitro groups, stabilizing its structure and facilitating interactions with enzymes . Additionally, the compound’s ability to activate insulin receptor tyrosine kinase involves binding to the enzyme’s active site, leading to conformational changes and subsequent activation . These molecular interactions are crucial for the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-2-nitrobenzoic acid can change over time. The compound is relatively stable, with a melting point of 236-238°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to the compound can lead to sustained activation of insulin receptor tyrosine kinase, resulting in enhanced glucose uptake and metabolism . Additionally, the compound’s stability and degradation over time can influence its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of 5-Amino-2-nitrobenzoic acid vary with different dosages in animal models. At low doses, the compound can effectively activate insulin receptor tyrosine kinase without causing significant adverse effects . At higher doses, toxic effects such as oxidative stress and cellular damage have been observed . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.

Metabolic Pathways

5-Amino-2-nitrobenzoic acid is involved in several metabolic pathways. It interacts with enzymes such as insulin receptor tyrosine kinase, which plays a crucial role in glucose metabolism . Additionally, the compound can affect metabolic flux and metabolite levels by modulating enzyme activity and facilitating biochemical reactions . These interactions underscore the compound’s potential in regulating metabolic processes.

Transport and Distribution

Within cells and tissues, 5-Amino-2-nitrobenzoic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic nature allows it to interact with hydrophobic self-immolative dendrimers, facilitating its transport across cellular membranes . Additionally, its binding to insulin receptor tyrosine kinase can influence its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of 5-Amino-2-nitrobenzoic acid is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles through these interactions, affecting its activity and function . For example, its binding to insulin receptor tyrosine kinase can localize the compound to the cell membrane, where it exerts its effects on glucose metabolism .

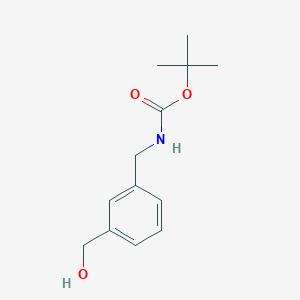

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Amino-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-aminobenzoic acid. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the amino group. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.

Another method involves the reduction of 5-nitro-2-chlorobenzoic acid to 5-amino-2-nitrobenzoic acid. This reduction can be achieved using reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 5-Amino-2-nitrobenzoic acid often involves large-scale nitration processes. The reaction conditions are optimized for high yield and purity, and the product is typically purified through recrystallization or other separation techniques.

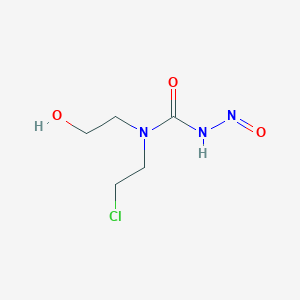

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-2-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or iron powder with hydrochloric acid.

Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form derivatives.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a catalyst.

Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

Reduction: 5-Amino-2-aminobenzoic acid.

Substitution: Various acylated or alkylated derivatives.

Oxidation: Nitroso or nitro derivatives.

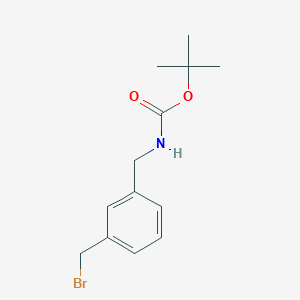

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-5-nitrobenzoic acid

- 4-Amino-3-nitrobenzoic acid

- 2-Amino-4-nitrobenzoic acid

Uniqueness

5-Amino-2-nitrobenzoic acid is unique due to the specific positioning of its amino and nitro groups, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic and biological applications, making it a valuable compound in various research fields.

Propiedades

IUPAC Name |

5-amino-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZWQCKYLNIOBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157805 | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or brown powder; [Alfa Aesar MSDS] | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13280-60-9 | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13280-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13280-60-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF6GS4UH6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

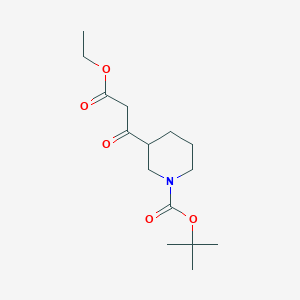

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

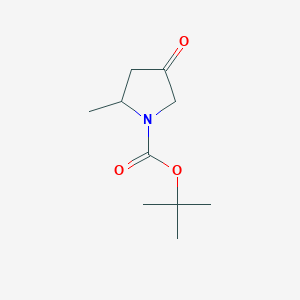

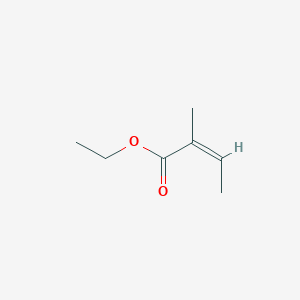

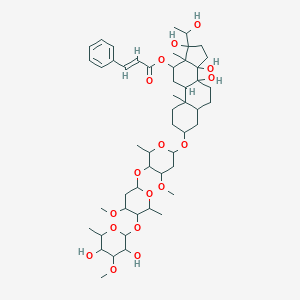

Feasible Synthetic Routes

Q1: What is the primary use of 5-amino-2-nitrobenzoic acid (5-Amino-2-nitrobenzoic acid) in biochemical research?

A1: 5-Amino-2-nitrobenzoic acid is widely employed as a chromogenic reagent in the synthesis of peptide-p-nitroanilide (pNA) analogs. [, , ] These analogs serve as valuable tools for studying protease activity. Upon enzymatic cleavage, the release of 5-Amino-2-nitrobenzoic acid can be monitored spectrophotometrically due to its absorbance around 408 nm. []

Q2: Why is 5-Amino-2-nitrobenzoic acid preferred over p-nitroaniline (pNA) in certain peptide synthesis scenarios?

A2: While pNA is a common chromophore in protease substrates, 5-Amino-2-nitrobenzoic acid offers several advantages: [, ]

- Enhanced solubility: 5-Amino-2-nitrobenzoic acid-containing peptides often demonstrate better aqueous solubility than their pNA counterparts, especially when the carboxyl group remains free. [] This is beneficial for biochemical assays conducted in aqueous solutions.

Q3: How does the structure of 5-Amino-2-nitrobenzoic acid influence its use as a chromophore in protease substrates?

A3: The presence of the nitro group in 5-Amino-2-nitrobenzoic acid is responsible for its color and absorbance properties. [, ] This allows for the spectrophotometric monitoring of enzymatic reactions. When 5-Amino-2-nitrobenzoic acid is conjugated to a peptide and this peptide is cleaved by a protease, the release of free 5-Amino-2-nitrobenzoic acid leads to a detectable change in absorbance.

Q4: Can you provide an example of a specific protease substrate incorporating 5-Amino-2-nitrobenzoic acid and its application?

A4: Researchers have synthesized H-D-Val-Leu-Arg-Anb5,2-NH2, an analog of a human urine kallikrein substrate, using 5-Amino-2-nitrobenzoic acid (Anb5,2) as the chromogenic moiety. [] This analog allows for the study of kallikrein activity by measuring the release of 5-Amino-2-nitrobenzoic acid upon enzymatic cleavage.

Q5: Has 5-Amino-2-nitrobenzoic acid been used in combinatorial chemistry approaches?

A5: Yes, 5-Amino-2-nitrobenzoic acid has been successfully employed in combinatorial chemistry to identify novel protease substrates. [, ] By synthesizing and screening libraries of peptides containing 5-Amino-2-nitrobenzoic acid, researchers can identify sequences with high specificity for target proteases. This approach has led to the discovery of substrates for enzymes like bovine α-chymotrypsin and human leukocyte elastase. []

Q6: Beyond protease research, are there other applications for 5-Amino-2-nitrobenzoic acid?

A6: 5-Amino-2-nitrobenzoic acid has been investigated as a potential reference material for determining gamma-glutamyl transferase (γ-GT) activity. [, ] This enzyme is a biomarker for liver disease, and accurate measurement of its activity is crucial for diagnosis and monitoring.

Q7: Are there any known impurities associated with commercially available 5-Amino-2-nitrobenzoic acid?

A7: Research has identified 3-amino-4-nitrobenzyl acetate as an undisclosed impurity in some sources of 5-Amino-2-nitrobenzoic acid. [] This highlights the importance of careful sourcing and characterization of 5-Amino-2-nitrobenzoic acid for research purposes.

Q8: What computational chemistry studies have been conducted on 5-Amino-2-nitrobenzoic acid?

A8: Researchers have utilized density functional theory (DFT) calculations to investigate the vibrational frequencies of 5-Amino-2-nitrobenzoic acid. [, ] These studies provide valuable insights into the molecule's vibrational modes and structural properties.

Q9: Is there information available on the crystal structure of 5-Amino-2-nitrobenzoic acid?

A9: Yes, the crystal structure of 5-Amino-2-nitrobenzoic acid has been determined. [] This structural information is valuable for understanding the molecule's interactions in solid-state and solution-based environments.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B153170.png)

![Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B153183.png)

![Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153184.png)

![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B153186.png)